molecular formula C6H7NaO5 B568427 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt CAS No. 123531-57-7

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt

Cat. No.: B568427
CAS No.: 123531-57-7
M. Wt: 182.107
InChI Key: BENOTXBUMHIXTM-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, also known as kojic acid, is widely used in the pharmaceutical industry, agrochemistry, cosmetology , and as a ligand for complex compounds . It is also used as a building block for the construction of biologically active heterocyclic molecules .


Synthesis Analysis

The synthesis of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (P1) is presented, together with the evaluation of its coordination ability towards Fe3+, studied by a combination of chemical, computational, and animal approaches . The most convenient route to the synthesis of 5-hydroxy-2(5H)-furanone and its most important derivatives is based on the catalytic and electrochemical reactions of furfural with hydrogen peroxide .


Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . The use of complementary analytical techniques has allowed us to give evidence of the tautomeric changes of P1 as a function of pH, and to determine their influence on the coordinating ability of P1 towards Fe3+ .


Chemical Reactions Analysis

The reaction of 2-thioxoazines with chlorokojic acid in the presence of KOH in DMF led to the formation of new hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer . The synthesis of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (P1) is presented, together with the evaluation of its coordination ability towards Fe3+, studied by a combination of chemical, computational, and animal approaches .


Physical and Chemical Properties Analysis

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .

Mechanism of Action

Hydroxymethylation is a simple chemical reaction, in which the introduction of the hydroxymethyl group can lead to physical–chemical property changes and offer several therapeutic advantages, contributing to the improved biological activity of drugs .

Safety and Hazards

Being one of the most studied and available non-toxic tyrosinase inhibitors , kojic acid as a bioactive molecule is not devoid of disadvantages, among which should be noted the lack of stability during storage and a relatively low inhibitory activity .

Future Directions

The direction of the γ-pyrones chemistry devoted to the preparation of conjugates of kojic acid or other derivatives functionalized at C6OH groups has been developed . The most promising and environmentally friendly methods are the preparation of 2(5H)-furanone and 5-hydroxy-2(5H)-furanone based on the reactions of commercially available furfural with hydrogen peroxide under various conditions .

Properties

IUPAC Name

sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGSAVMIBSOBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C(C1=O)O)C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990380
Record name Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70145-54-9
Record name 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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